molecular formula C11H16N2O3S B15359005 N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide CAS No. 58287-75-5

N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide

Cat. No.: B15359005
CAS No.: 58287-75-5
M. Wt: 256.32 g/mol
InChI Key: HRVXBOAUXVEKQU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.33 g/mol . This molecule is a derivative of benzenesulfonamide, functionally substituted with a formyl group at the para-position and a 2-(dimethylamino)ethyl side chain on the sulfonamide nitrogen. The presence of both the formyl (-CHO) and the tertiary amine group makes this compound a valuable and versatile building block in organic and medicinal chemistry research. The electron-deficient carbonyl carbon of the formyl group is susceptible to nucleophilic attack, allowing it to participate in condensation reactions, such as the formation of imines (Schiff bases) with primary amines. Meanwhile, the dimethylaminoethyl moiety provides a site for salt formation or further alkylation. Researchers can leverage this bifunctionality to synthesize more complex molecules, heterocyclic compounds, or for the development of polymer-bound catalysts and ligands. As a synthetic intermediate, it is of particular interest in the exploration of sulfonamide-based compounds, a class known for a wide range of biological activities. This product is intended for research and development purposes in a controlled laboratory environment only. It is classified "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

58287-75-5

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-13(2)8-7-12-17(15,16)11-5-3-10(9-14)4-6-11/h3-6,9,12H,7-8H2,1-2H3

InChI Key

HRVXBOAUXVEKQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Chromium Oxide-Mediated Oxidation of 4-Methylbenzenesulfonamide

The oxidation of 4-methylbenzenesulfonamide to 4-formylbenzenesulfonamide is a foundational step. In a representative procedure, 4-methylbenzenesulfonamide (12 g, 70 mmol) is suspended in acetic anhydride (120 mL) and treated with concentrated sulfuric acid (7 mL) at 0–5°C. Chromium oxide (8 g, 80 mmol) is added in batches, and the mixture is stirred for 4 h. Hydrolysis with ethanol/water (1:1) under reflux yields the aldehyde after column chromatography (12% yield).

Key Reaction Parameters

  • Oxidizing Agent : Chromium oxide in acetic anhydride
  • Temperature : 0–10°C during oxidation; reflux during hydrolysis
  • Workup : Extraction with dichloromethane, sodium sulfate drying, and silica gel chromatography

Thionyl Chloride Activation of 4-Formylbenzenesulfonic Acid

An alternative route involves converting sodium 4-formylbenzenesulfonate to the sulfonyl chloride. Treatment with thionyl chloride (15 mL) under reflux for 30 minutes generates 4-formylbenzenesulfonyl chloride, which is subsequently aminated with ammonia in tetrahydrofuran (THF) at 20°C (3 h). This method avoids chromium-based reagents but requires careful handling of thionyl chloride.

N-Alkylation with 2-(Dimethylamino)ethylamine

Direct Coupling via Sulfonamide Activation

The sulfonamide nitrogen is alkylated using 2-(dimethylamino)ethylamine under basic conditions. In a typical protocol, 4-formylbenzenesulfonamide (1.07 mmol) is dissolved in anhydrous THF, and 2-(dimethylamino)ethylamine (1.2 equiv) is added with potassium carbonate (2.0 equiv). The reaction is stirred at 60°C for 12 h, followed by extraction with ethyl acetate and purification by chromatography.

Optimization Insights

  • Base : Potassium carbonate or triethylamine
  • Solvent : THF or dichloromethane
  • Yield : 25–37% after purification

Sulfonyl Chloride Intermediate Route

4-Formylbenzenesulfonyl chloride (0.5 g) is reacted with 2-(dimethylamino)ethylamine (1.1 equiv) in dichloromethane (DCM) at 20°C for 3 h. The reaction is quenched with ice water, and the product is extracted into DCM, dried over sodium sulfate, and concentrated. This method achieves higher yields (30–40%) but requires intermediate sulfonyl chloride synthesis.

Comparative Analysis of Synthetic Routes

Yield and Practical Considerations

Method Yield Key Advantages Limitations
Chromium Oxide Oxidation 12% High purity; avoids sulfonyl chloride Low yield; toxic chromium waste
Thionyl Chloride Activation 30–40% Scalable; avoids heavy metals Requires hazardous thionyl chloride
Direct Alkylation 25–37% Single-step; minimal intermediates Sensitivity to moisture and temperature

Side Reactions and Mitigation

  • Formyl Group Degradation : The aldehyde moiety is prone to oxidation or imine formation. Conducting reactions under inert atmosphere and using fresh solvents minimizes decomposition.
  • Over-Alkylation : Employing stoichiometric amine and monitoring reaction progress via TLC prevents di-alkylation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate (3:1 to 1:1 gradient) effectively separates the target compound from unreacted starting materials and byproducts.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.09 (s, 1H, CHO), 8.10 (d, J = 8.3 Hz, 2H, ArH), 8.03 (d, J = 8.3 Hz, 2H, ArH), 3.45 (t, J = 6.0 Hz, 2H, NCH₂), 2.70 (t, J = 6.0 Hz, 2H, N(CH₃)₂), 2.25 (s, 6H, N(CH₃)₂).
  • MS (ES+) : m/z 299 [M+H]⁺.

Scientific Research Applications

Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For instance, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Name Substituent on Benzene Substituent on Sulfonamide N Molecular Formula Molecular Weight (g/mol)
This compound Formyl (CHO) 2-(Dimethylamino)ethyl C₁₁H₁₅N₃O₃S 269.07
N-(2-Formylphenyl)-4-methylbenzenesulfonamide Formyl, Methyl (CH₃) H (monosubstituted) C₁₄H₁₃NO₃S 287.32
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Chloroacetyl (ClCOCH₂) Methanesulfonamide (CH₃) C₉H₁₀ClNO₃S 255.70
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide Dimethyl (CH₃), Dimethoxyphenyl 2-(3,4-Dimethoxyphenyl)ethyl C₁₉H₂₅NO₅S 403.47

Key Observations :

  • The formyl group in the target compound distinguishes it from methyl or chloroacetyl substituents, offering unique reactivity for conjugation (e.g., Schiff base formation).
  • The dimethylaminoethyl group enhances solubility compared to non-polar groups like methyl or dimethoxyphenyl .

Physical and Chemical Properties

Property Target Compound N-(2-Formylphenyl)-4-methylbenzenesulfonamide N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
Solubility High (polar dimethylamino group) Moderate (methyl reduces polarity) Low (chloroacetyl is hydrophobic)
Reactivity Formyl enables Schiff base formation Formyl reactivity similar to target compound Chloroacetyl acts as a leaving group in substitutions
Hydrogen Bonding C–H⋯O and N–H⋯O interactions Weak C–H⋯O bonds in crystal lattice Limited due to chloroacetyl
Crystallinity Likely amorphous or low-melting Forms trans-dimeric crystals via hydrogen bonds Not reported

Key Observations :

  • The dimethylaminoethyl group in the target compound improves solubility, critical for bioavailability in drug formulations.
  • Chloroacetyl-substituted sulfonamides (e.g., ) are more reactive in nucleophilic substitutions but less stable in aqueous environments.
  • Crystalline packing in N-(2-Formylphenyl)-4-methylbenzenesulfonamide is stabilized by hydrogen bonds, suggesting similar behavior in the target compound .

Key Observations :

  • The target compound’s formyl group may enable targeted drug delivery through conjugation with amine-containing biomolecules.
  • Dimethylaminoethyl substituents (as in the target compound and ) enhance reactivity in polymerization and drug-receptor interactions.
  • Compounds with dimethoxyphenyl groups (e.g., ) are more lipophilic, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility.

Biological Activity

N-[2-(dimethylamino)ethyl]-4-formylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H16N2O3S
  • Molecular Weight : 284.34 g/mol

The compound features a sulfonamide group, which is known for its antibacterial properties, and a dimethylaminoethyl side chain that may enhance its pharmacological profile.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. In a study evaluating various sulfonamide derivatives, it was found that the presence of the sulfonamide group is crucial for antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antibacterial Activity of Related Compounds

Compound NameInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
This compound1464
Imipenem30≤0.25
Fluconazole29≤0.25

This table illustrates that while this compound shows promising activity, it is less effective than established antibiotics like imipenem and fluconazole against certain bacterial strains .

Anticancer Activity

The compound's potential anticancer activity has been explored through its interaction with key metabolic pathways in cancer cells. Studies have shown that similar compounds can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism.

Case Study: LDH Inhibition

In a quantitative high-throughput screening of various compounds, including those structurally related to this compound, it was found that some derivatives exhibited low nanomolar inhibition of LDHA and LDHB. This inhibition correlated with reduced lactate production in pancreatic cancer cell lines (MiaPaCa2) and sarcoma cells (A673), suggesting a potential role in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often inhibit bacterial enzymes involved in folate synthesis, leading to bacterial growth inhibition.
  • Metabolic Pathway Modulation : By inhibiting LDH, the compound could disrupt the Warburg effect commonly observed in cancer cells, which rely on aerobic glycolysis for energy production.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeReference
Sulfonamide formation4-Formylbenzenesulfonyl chloride, dimethylaminoethylamine, triethylamine, DCM, 0°CCore structure assembly
PurificationEthanol/water recrystallizationIsolation of pure product
Yield optimizationSolvent: DMF; Reaction time: 12 hrMaximize product formation

How is the structural integrity and purity of this compound confirmed?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify the presence of the formyl group (δ ~10 ppm) and dimethylaminoethyl moiety (δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]+^+) and fragmentation pattern .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1150 cm1^{-1} (S=O stretch) validate functional groups .
  • Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

How can researchers optimize reaction conditions to improve the yield of this compound?

Level: Advanced
Methodological Answer:
Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity of nucleophilic amines compared to non-polar solvents .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
  • Catalyst Use : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts may accelerate reaction rates .
  • Statistical Design : Response Surface Methodology (RSM) can model interactions between variables (e.g., pH, stoichiometry) to predict optimal conditions .

Q. Table 2: Contradictions in Yield Optimization

VariableHigh Yield ConditionObserved ContradictionResolution Strategy
SolventDMF (80% yield)Hydrolysis at elevated tempsUse low-boiling solvents (e.g., THF)
BaseNaOH (fast reaction)Emulsion formationSwitch to organic bases (e.g., Et3_3N)

What analytical approaches resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

Level: Advanced
Methodological Answer:

  • Multi-Technique Cross-Validation : Discrepancies in 1^1H NMR shifts (e.g., formyl proton splitting) can be resolved with 13^{13}C NMR and 2D-COSY to assign overlapping signals .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and NMR chemical shifts, aligning experimental and theoretical data .
  • Crystallography : Single-crystal X-ray diffraction unambiguously confirms stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

What are the methodological challenges in elucidating the crystal structure of this compound?

Level: Advanced
Methodological Answer:

  • Crystal Growth : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals, but polymorphism risks require iterative screening .
  • Data Collection : Low-temperature (100 K) X-ray diffraction mitigates thermal motion artifacts. Synchrotron sources enhance resolution for heavy atoms (e.g., sulfur) .
  • Hydrogen Bonding Analysis : SHELX software refines H-atom positions, revealing intermolecular interactions (e.g., dimer formation via N–H⋯O bonds) .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space groupP21_1/c
R-factor0.049
Key bond length (S–N)1.63 Å

How can structure-activity relationship (SAR) studies be designed for this compound's bioactivity?

Level: Advanced
Methodological Answer:

  • Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing formyl with acetyl) to assess impact on enzyme inhibition .
  • Binding Assays : Surface Plasmon Resonance (SPR) or ITC quantifies affinity for target proteins (e.g., carbonic anhydrase) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and guide rational design .

Q. Table 4: SAR Data for Analogous Sulfonamides

DerivativeIC50_{50} (nM)Target ProteinReference
4-Fluoro analog12 ± 2Carbonic anhydrase IX
Methyl substituent45 ± 5Carbonic anhydrase XII

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